molecular formula C10H13N3 B1497444 1H-Pyrrolo[2,3-B]pyridine-3-ethanamine, 2-methyl- CAS No. 4404-12-0

1H-Pyrrolo[2,3-B]pyridine-3-ethanamine, 2-methyl-

Cat. No. B1497444
CAS RN: 4404-12-0
M. Wt: 175.23 g/mol
InChI Key: NGIGLSMTWXHYSW-UHFFFAOYSA-N
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Description

  • Structure : It belongs to the pyrrolo[2,3-b]pyridine class, characterized by a fused pyridine and pyrrole ring system .

Molecular Structure Analysis

The molecular structure of 1H-Pyrrolo[2,3-B]pyridine-3-ethanamine, 2-methyl- consists of a pyridine ring fused with a pyrrole ring. The N-methyl group is attached to the pyrrole nitrogen. The arrangement of atoms and bonds within the molecule significantly influences its properties and reactivity .

Safety and Hazards

  • Precautionary Measures : Handle with care, avoid contact with eyes and skin, and prevent environmental contamination .

properties

IUPAC Name

2-(2-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3/c1-7-8(4-5-11)9-3-2-6-12-10(9)13-7/h2-3,6H,4-5,11H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGIGLSMTWXHYSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1)N=CC=C2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10651683
Record name 2-(2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10651683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

4404-12-0
Record name 2-Methyl-1H-pyrrolo[2,3-b]pyridine-3-ethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4404-12-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10651683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-Pyrrolo[2,3-B]pyridine-3-ethanamine, 2-methyl-
Reactant of Route 2
1H-Pyrrolo[2,3-B]pyridine-3-ethanamine, 2-methyl-
Reactant of Route 3
1H-Pyrrolo[2,3-B]pyridine-3-ethanamine, 2-methyl-
Reactant of Route 4
1H-Pyrrolo[2,3-B]pyridine-3-ethanamine, 2-methyl-
Reactant of Route 5
Reactant of Route 5
1H-Pyrrolo[2,3-B]pyridine-3-ethanamine, 2-methyl-
Reactant of Route 6
1H-Pyrrolo[2,3-B]pyridine-3-ethanamine, 2-methyl-

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